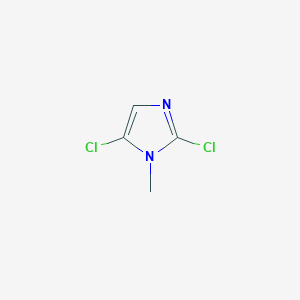
2-chlorothiophene-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorothiophene-3-sulfonyl chloride (CTSC) is an organosulfur compound that is widely used in the synthesis of various organic compounds. It is a colorless solid that is soluble in polar solvents such as dimethylformamide and dimethyl sulfoxide. CTSC is a versatile reagent that can be used for a variety of synthetic reactions, including nucleophilic substitution, condensation, oxidation, and reduction. It is also used in the preparation of polymers, dyes, and pharmaceuticals.
Aplicaciones Científicas De Investigación
2-chlorothiophene-3-sulfonyl chloride has a wide range of applications in scientific research. It is used in the synthesis of polymers, dyes, and pharmaceuticals. It is also used in the synthesis of organic compounds such as thiophenes, thiophenols, and thiophene derivatives. 2-chlorothiophene-3-sulfonyl chloride is also used in the synthesis of organic compounds for use in the field of biochemistry, such as for the synthesis of nucleic acids and proteins.
Mecanismo De Acción
2-chlorothiophene-3-sulfonyl chloride is a versatile reagent that can be used for a variety of synthetic reactions. It can be used for nucleophilic substitution, condensation, oxidation, and reduction. In nucleophilic substitution reactions, 2-chlorothiophene-3-sulfonyl chloride acts as a nucleophile and attacks the electrophilic carbon atom of the substrate. In condensation reactions, 2-chlorothiophene-3-sulfonyl chloride acts as an electrophile and reacts with the nucleophilic group of the substrate. In oxidation reactions, 2-chlorothiophene-3-sulfonyl chloride acts as an oxidizing agent and oxidizes the substrate. In reduction reactions, 2-chlorothiophene-3-sulfonyl chloride acts as a reducing agent and reduces the substrate.
Biochemical and Physiological Effects
2-chlorothiophene-3-sulfonyl chloride has been studied for its biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory and anti-microbial effects. In addition, 2-chlorothiophene-3-sulfonyl chloride has been shown to have anticancer effects, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-chlorothiophene-3-sulfonyl chloride in laboratory experiments is its versatility. It can be used for a variety of synthetic reactions, making it a useful reagent for synthesizing a wide range of organic compounds. Additionally, 2-chlorothiophene-3-sulfonyl chloride is relatively inexpensive and has a high purity, making it an ideal reagent for laboratory experiments. However, 2-chlorothiophene-3-sulfonyl chloride is a hazardous material and should be handled with caution.
Direcciones Futuras
2-chlorothiophene-3-sulfonyl chloride has a wide range of potential applications in the fields of medicine, agriculture, and biotechnology. In the field of medicine, 2-chlorothiophene-3-sulfonyl chloride could be used to synthesize drugs and pharmaceuticals. In the field of agriculture, 2-chlorothiophene-3-sulfonyl chloride could be used to synthesize compounds for use as pesticides and herbicides. In the field of biotechnology, 2-chlorothiophene-3-sulfonyl chloride could be used to synthesize enzymes and other proteins for use in industrial processes. Additionally, 2-chlorothiophene-3-sulfonyl chloride could be used to synthesize compounds for use in the development of renewable energy sources.
Métodos De Síntesis
2-chlorothiophene-3-sulfonyl chloride can be synthesized from thiophene and chlorosulfonic acid by a two-step process. In the first step, thiophene is reacted with chlorosulfonic acid in an inert atmosphere at a temperature of 80-90°C. The resulting product is a mixture of 2-chlorothiophene-3-sulfonyl chloride and 2-chlorothiophene-2-sulfonyl chloride. In the second step, the mixture is heated to a temperature of 140-150°C to convert the 2-chlorothiophene-2-sulfonyl chloride to 2-chlorothiophene-3-sulfonyl chloride.
Propiedades
IUPAC Name |
2-chlorothiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTYUVGGJFQYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorothiophene-3-sulfonyl chloride | |
CAS RN |
1186049-82-0 |
Source


|
| Record name | 2-chlorothiophene-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1,3-thiazol-5-yl)methyl N-[(2S,5S)-5-[(2S)-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanamido]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B6597714.png)






